1,4-Bis(4-methylstyryl)benzene fundamental properties
1,4-Bis(4-methylstyryl)benzene fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of 1,4-Bis(4-methylstyryl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(4-methylstyryl)benzene is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its robust photophysical characteristics, including a high photoluminescence quantum yield and significant two-photon absorption, make it a compelling candidate for a range of applications in optoelectronics and beyond. This technical guide provides a comprehensive overview of the fundamental properties of 1,4-Bis(4-methylstyryl)benzene, detailing its synthesis, photophysical and thermal characteristics, and key applications. The information is presented to support researchers and professionals in leveraging this molecule's unique attributes for advanced material development.
Introduction
1,4-Bis(4-methylstyryl)benzene, a symmetrical molecule featuring a central benzene ring substituted with two 4-methylstyryl groups, is a notable member of the stilbenoid family of compounds.[1] Its extended π-conjugated system is the primary determinant of its remarkable optical and electronic properties.[1] This guide delves into the core scientific principles and experimental methodologies associated with this compound, offering insights for its application in fields such as organic electronics and photonics.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of 1,4-Bis(4-methylstyryl)benzene is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1,4-Bis(4-methylstyryl)benzene | [1] |
| CAS Number | 76439-00-4 | [1] |
| Molecular Formula | C24H22 | [1] |
| Molecular Weight | 310.44 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Purity | Typically >98.0% (HPLC) | [3] |
Synthesis and Purification
The synthesis of 1,4-Bis(4-methylstyryl)benzene is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a preferred method due to its high yield and stereoselectivity for the desired E,E-isomer.[2][4][5] This reaction involves the condensation of a phosphonate ylide with an aldehyde.[6]
Horner-Wadsworth-Emmons Synthesis Protocol
This protocol outlines a general procedure for the synthesis of 1,4-Bis(4-methylstyryl)benzene.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
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Preparation of the Phosphonate Ylide:
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To a solution of tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution if sodium hydride is used.
-
-
Olefination Reaction:
-
Slowly add a solution of 4-methylbenzaldehyde (2.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure E,E-1,4-Bis(4-methylstyryl)benzene as a white or pale-yellow solid. The water-soluble phosphate byproduct is readily removed during the aqueous work-up.[4]
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Figure 2: Jablonski diagram illustrating photophysical processes.
Two-Photon Absorption
1,4-Bis(4-methylstyryl)benzene also exhibits significant two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. [2]This property is crucial for applications in 3D microfabrication, bioimaging, and optical data storage. [1]
Thermal Properties
The thermal stability of 1,4-Bis(4-methylstyryl)benzene is a critical parameter for its processing and long-term performance in devices. [1]
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. For similar polyimide compounds, TGA has shown excellent thermal stability with 5% weight loss temperatures exceeding 500 °C in both nitrogen and air atmospheres. [7] Conceptual Protocol: Thermogravimetric Analysis (TGA)
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.
Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting and glass transitions. [8]By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can identify these transitions. For a related compound, 1,4-bis(2-methylstyryl)benzene, a melting point of 180-182 °C has been reported. Conceptual Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Perform a second heating cycle to observe the thermal history-independent transitions.
-
The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
Applications
The unique properties of 1,4-Bis(4-methylstyryl)benzene make it a valuable material in several advanced applications.
-
Organic Light Emitting Diodes (OLEDs): Its high fluorescence quantum yield makes it an excellent candidate for use as an emissive layer or as a dopant in OLEDs, contributing to the brightness and efficiency of the devices. [1]* Scintillators: The ability of the compound to emit light upon excitation by ionizing radiation makes it a useful scintillator for radiation detection systems. [1][2]* Fluorescent Probes: Its strong fluorescence can be harnessed for applications in chemical sensing and bioimaging. [1]* Two-Photon Absorption Standard: Due to its well-defined TPA cross-section, it is often used as a reference standard in nonlinear optical measurements. [2]
Conclusion
1,4-Bis(4-methylstyryl)benzene stands out as a highly efficient and versatile organic fluorophore. Its synthesis is well-established, and its fundamental photophysical and thermal properties are well-characterized. The near-unity quantum yield in solution and high solid-state efficiency, coupled with good thermal stability, position it as a key material for the continued development of advanced optoelectronic devices and other cutting-edge technologies. Further research into modifying its structure could lead to even more tailored properties for specific applications.
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